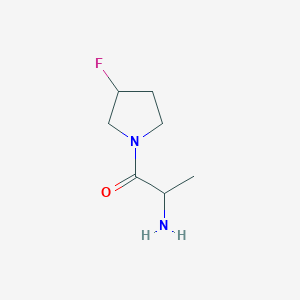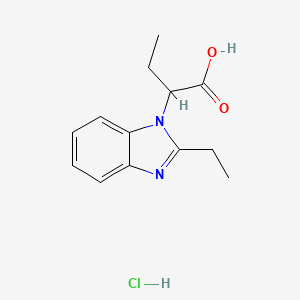
2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one, also known as 3-Fluoro-2-amino-1-propanone, is a synthetic compound with a wide range of applications in the fields of scientific research, drug development and medical applications. It is a white crystalline solid with a melting point of approximately 180°C. 3-Fluoro-2-amino-1-propanone has an interesting molecular structure, with a hydrogen bond between the nitrogen and the oxygen atoms, and a fluorine atom attached to the pyrrolidine ring.
Applications De Recherche Scientifique
2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-onemino-1-propanone is a useful compound for scientific research. It can be used in the synthesis of a variety of compounds, such as aryl fluorides, aryl amines and heterocyclic compounds. It can also be used in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, it can be used as a reagent for the preparation of fluorinated compounds, and as a catalyst for organic reactions.
Mécanisme D'action
2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-onemino-1-propanone acts as a nucleophile, which means it is capable of forming a covalent bond with an electrophilic species. The reaction of 3-fluoro-2-amino-1-propanone with an electrophilic species results in the formation of a new covalent bond, which can then be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-onemino-1-propanone has been studied for its biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been found to have neuroprotective and anti-apoptotic effects, and to be an inhibitor of the enzyme monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-onemino-1-propanone is a useful compound for laboratory experiments, as it is relatively inexpensive and easy to obtain. It is also a relatively stable compound, and is not easily degraded by temperature or light. However, it is highly reactive, and must be handled with care in order to ensure safety.
Orientations Futures
In the future, 2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-onemino-1-propanone may be used in the development of new drugs and therapies for a variety of diseases and illnesses. It may also be used in the development of new materials and technologies, such as catalysts, sensors, and energy storage devices. Additionally, 2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-onemino-1-propanone may be used in the synthesis of new compounds, such as fluorinated polymers and organic semiconductors. Finally, it may be used in the study of the structure and function of proteins and other biomolecules.
Propriétés
IUPAC Name |
2-amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYROIPNUCWRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1492885.png)


![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)





![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)


![1-[(oxolan-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492906.png)
